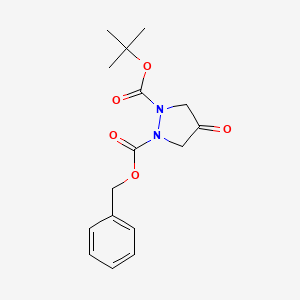

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17(18)14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHJDXWVXVNIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with tert-butyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires careful temperature regulation to ensure optimal yield . Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maintain consistency and purity.

Chemical Reactions Analysis

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to 100°C

Scientific Research Applications

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions. This interaction can result in various biological effects, including antimicrobial activity and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues by Heterocyclic Core

The pyrazolidine core distinguishes this compound from other dicarboxylate derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons

Key Differences :

Heterocyclic Core :

- Pyrazolidine (two adjacent nitrogens in a five-membered ring) vs. aziridine (three-membered ring with one nitrogen) or pyrrolidine (five-membered ring with one nitrogen).

- The pyrazolidine core enhances conformational rigidity compared to aziridine or pyrrolidine, influencing stereochemical outcomes in synthesis .

Functional Groups :

- The 4-oxo group in the target compound facilitates nucleophilic attacks, enabling cyclization reactions (e.g., piperidine formation in ). Pyrrolidine derivatives with 5-oxo groups (e.g., CAS 400626-71-3) exhibit different reactivity patterns due to ketone positioning .

- tert-butyl esters provide steric hindrance, improving stability against enzymatic degradation compared to methyl esters .

Table 2: Hazard Comparison

Biological Activity

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate (CAS: 503072-63-7) is a compound of interest due to its potential biological activities. The molecular formula is with a molar mass of approximately 320.34 g/mol. This compound has been studied for its pharmacological properties, particularly in the context of neuroprotective and anti-inflammatory activities.

The compound exhibits several important physicochemical properties:

- Molecular Formula :

- Molar Mass : 320.34 g/mol

- Density : 1.266 g/cm³ (predicted)

- Boiling Point : 431.2 °C (predicted)

- pKa : -2.39 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the pathophysiology of Alzheimer's disease. The IC50 values for AChE inhibition were found to be comparable to those of established drugs like Donepezil .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms and specific pathways remain to be elucidated.

Case Studies

-

Neuroprotective Study :

- A study evaluated the effects of various derivatives including this compound on AChE and BuChE activities.

- Results indicated that certain analogues exhibited significant inhibitory effects, with IC50 values ranging from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE, demonstrating the potential of this compound as a therapeutic agent in neurodegenerative diseases .

-

Inflammation Model :

- In an experimental model of inflammation, the compound was tested for its ability to reduce cytokine production in macrophages.

- The results showed a dose-dependent decrease in pro-inflammatory cytokines, suggesting a possible mechanism for its anti-inflammatory effects.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, and how can purity be validated?

Synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

Carboxylation : Use tert-butyl and benzyl protecting groups to block reactive sites during intermediate steps.

Cyclization : Employ reagents like DCC (dicyclohexylcarbodiimide) for ring closure under anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. Purity Validation :

- HPLC with UV detection (λ = 210–260 nm) to assess homogeneity.

- Melting Point Analysis : Compare observed values (e.g., 155–156°C for analogous compounds) with literature data .

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., tert-butyl protons at δ ~1.4 ppm, benzyl protons at δ ~7.3 ppm) .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard Mitigation :

- GHS Classifications : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers verify the structural identity of this compound?

- Advanced Spectroscopic Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex pyrrolidine derivatives.

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm for ester groups .

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]) to theoretical values (e.g., CHNO: 319.35 g/mol) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?

- Root-Cause Analysis :

- Reaction Monitoring : Use in-situ techniques (e.g., TLC, ReactIR) to track intermediates.

- Control Experiments : Vary catalysts (e.g., DMAP vs. pyridine) and solvents (THF vs. DCM) to identify optimal conditions.

- Computational Modeling : Apply DFT calculations to predict steric/electronic effects influencing stereoselectivity .

Q. What strategies are effective for optimizing the compound’s stability during long-term storage?

- Degradation Pathways : Hydrolysis of ester groups under humid conditions.

- Stabilization Methods :

- Storage Conditions : Argon atmosphere, desiccated at -20°C.

- Additives : Include molecular sieves (3Å) to absorb moisture .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers address discrepancies in reported toxicity or ecotoxicity data?

- Data Reconciliation :

- Literature Review : Cross-reference peer-reviewed studies (e.g., EPA reports, ProQuest databases) for consistency .

- In Silico Tools : Use QSAR models to predict acute toxicity (e.g., LD) when experimental data are scarce .

- Ecotoxicity Assays : Conduct Daphnia magna or algae growth inhibition tests to fill data gaps .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Intermediate Utility :

- Peptidomimetics : The pyrrolidine scaffold mimics proline in protease inhibitors.

- Prodrug Design : Ester groups enhance lipophilicity for blood-brain barrier penetration.

- Case Study : Analogous compounds (e.g., Boc-protected derivatives) are used in synthesizing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.